2-Hydrazino-1H-benzimidazole

説明

2-Hydrazino-1H-benzimidazole is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Hydrazino-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiproliferative, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

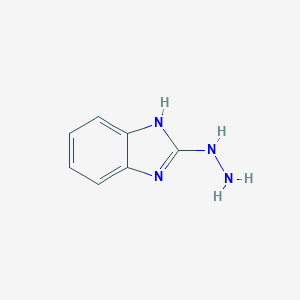

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 148.17 g/mol. Its structure consists of a benzimidazole core with a hydrazine substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against various pathogenic strains, revealing promising results:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2g | 4 | Staphylococcus aureus (MRSA) |

| 1b | 64 | Candida albicans |

| 1c | 64 | Aspergillus niger |

The compound 2g demonstrated the best activity against the MDA-MB-231 cell line and significant inhibition against multiple bacterial strains, including MRSA .

Antiproliferative Activity

The antiproliferative effects of this compound have been linked to its ability to disrupt tubulin polymerization, a critical process in cell division. In vitro studies have shown that certain derivatives possess IC50 values comparable to established chemotherapeutic agents:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 1i | Comparable to podophyllotoxin | Various tumor cell lines |

These findings suggest that modifications in the hydrazone structure can enhance cytotoxicity against cancer cells, with specific substitutions leading to improved efficacy .

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been explored. The presence of hydroxyl groups in the phenyl moiety significantly enhances their radical scavenging abilities. For instance, compounds with multiple hydroxyl groups exhibited high Hydroxyl Radical Antioxidant Capacity (HORAC) values:

| Compound | HORAC Value |

|---|---|

| 5b | High |

| 5c | Comparable to quercetin |

These compounds were recognized for their ability to scavenge peroxyl radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Case Studies

Case Study 1: Anthelmintic Activity

A series of this compound derivatives were tested for their anthelmintic properties against Trichinella spiralis. Compounds such as 5b and 5d showed complete larvicidal effects at concentrations as low as 50 μg/mL after just 24 hours of incubation. This highlights their potential not only as anticancer agents but also as effective treatments for parasitic infections .

Case Study 2: Synergistic Effects

Another study investigated the combined effects of benzimidazole derivatives with traditional antibiotics. The results indicated that certain derivatives could enhance the efficacy of antibiotics against resistant strains, suggesting a synergistic mechanism that could be exploited in drug development .

科学的研究の応用

Anticancer Properties

The anticancer potential of 2-hydrazino-1H-benzimidazole derivatives has been explored extensively. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanism of action appears to involve the disruption of tubulin polymerization, which is crucial for cancer cell division. This mode of action is similar to that of established chemotherapeutic agents, making these compounds candidates for further development in cancer therapy .

A specific study highlighted the synthesis and evaluation of novel benzimidazole derivatives, revealing significant antiproliferative activity with minimal cytotoxicity towards normal cells . These findings suggest that this compound derivatives could be developed into safer alternatives for cancer treatment.

Antimicrobial Activity

In addition to their antiparasitic and anticancer properties, this compound derivatives have shown considerable antimicrobial activity. Compounds synthesized from this base structure have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. Results indicated that some derivatives had minimal inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics like amikacin .

Furthermore, antifungal activities were also observed against pathogens such as Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential . This versatility positions this compound as a valuable scaffold in the design of new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound derivatives has been investigated with promising results. These compounds are believed to mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl and methoxy groups in the structure enhances their radical scavenging abilities, making them suitable candidates for further research in antioxidant applications .

Data Summary Table

化学反応の分析

Condensation Reactions with Aldehydes/Ketones

The hydrazine group facilitates Schiff base formation via condensation with carbonyl compounds. This reaction is central to synthesizing bioactive hydrazone derivatives:

These hydrazones exhibit enhanced bioactivity due to increased π-conjugation and hydrogen-bonding capacity .

Formation of Thiosemicarbazides and Semicarbazides

Reaction with isothiocyanates or isocyanates yields derivatives with thiourea/urea linkages:

These reactions typically proceed in ethanol at room temperature with yields of 65–80% .

Heterocyclic Ring Formation

The hydrazine group participates in cyclization to form fused heterocycles:

-

Triazolo-Benzimidazoles :

Treatment with nitrous acid (HNO₂) generates 1,2,3-triazolo[1,5-α]benzimidazoles, confirmed by mass spectrometry (m/z 215 [M+H]⁺) . -

Tetrazolo Derivatives :

Reaction with sodium nitrite in HCl yields tetrazolo[1,5-α]benzimidazoles, showing antiproliferative IC₅₀ values of 16–40 μM against breast cancer cells .

Nucleophilic Substitution Reactions

The hydrazino group acts as a nucleophile in displacement reactions:

Oxidation and Reduction Reactions

-

Oxidation :

Treatment with KMnO₄ oxidizes the benzimidazole ring to sulfonic acid derivatives, used in further functionalization . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazino group to an amine, forming 2-amino-1H-benzimidazole, a precursor for metal complexes .

Coordination Chemistry

This compound forms complexes with transition metals, enhancing bioactivity:

特性

IUPAC Name |

1H-benzimidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYWNZBZXDJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164704 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15108-18-6 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15108-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the main applications of 2-Hydrazinyl-1H-benzo[d]imidazole in chemical synthesis?

A1: 2-Hydrazinyl-1H-benzo[d]imidazole serves as a valuable building block in organic synthesis, particularly for creating molecules with potential biological activity. In the provided study [], it was utilized as a key starting material to synthesize two novel series of heterocyclic compounds:

Q2: How were the synthesized compounds characterized in the study?

A2: The newly synthesized compounds incorporating the 2-Hydrazinyl-1H-benzo[d]imidazole scaffold were meticulously characterized using a combination of spectroscopic techniques []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。